N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide
Description
This compound features a pyrazolo[3,4-d]pyrimidine core substituted at position 4 with a pyrrolidin-1-yl group. An ethyl linker connects this heterocycle to a benzo[d][1,3]dioxole-5-carboxamide moiety. The benzo[d][1,3]dioxole (methylenedioxyphenyl) group is a common pharmacophore known for metabolic stability and aromatic interactions in drug design .
Properties
IUPAC Name |
N-[2-(4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O3/c26-19(13-3-4-15-16(9-13)28-12-27-15)20-5-8-25-18-14(10-23-25)17(21-11-22-18)24-6-1-2-7-24/h3-4,9-11H,1-2,5-8,12H2,(H,20,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXTLTPZPVWIASU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=NC3=C2C=NN3CCNC(=O)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide typically involves multi-step reactions. Starting with the formation of the pyrazolo[3,4-d]pyrimidine core, one common method includes a cyclization reaction between a suitable aminopyrimidine and hydrazine derivatives. This is followed by N-alkylation to introduce the pyrrolidine ring. The next step involves the reaction of this intermediate with 2-bromoethyl benzo[d][1,3]dioxole-5-carboxamide under basic conditions to yield the final product.
Industrial Production Methods
For industrial production, optimization of these reactions is crucial to increase yield and purity. The use of high-throughput screening for optimal reaction conditions and the employment of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
This compound primarily undergoes substitution and cyclization reactions. It can participate in nucleophilic substitution reactions due to the presence of halides in some synthetic intermediates. Oxidation and reduction reactions might occur at the functional groups such as the pyrimidine ring or the dioxole moiety.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: : Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: : Nucleophiles like amines and thiols under basic conditions.
Major Products Formed
Products of these reactions often include various derivatives with modified functional groups, potentially leading to new compounds with varied biological activities.
Scientific Research Applications
N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a synthetic compound with a blend of functional groups, making it an interesting subject for chemical research and industrial applications.
Scientific Research Applications
The applications of this compound span across chemistry, biology, medicine, and industry.
Chemistry
- It serves as a key intermediate for synthesizing more complex molecules, potentially with pharmaceutical properties.
Biology
- It is used in studies on its effects on cellular processes due to its structural similarity to known bioactive molecules.
- Researchers explore its potential as a modulator of enzyme activity or as a probe in biological assays.
Medicine
- This compound is investigated for potential therapeutic effects, such as anti-inflammatory, anticancer, or antiviral activities.
- Its interaction with specific biological targets can pave the way for drug development.
Industry
- Derivatives of this compound might be employed in developing new materials or as catalysts in chemical reactions, given their unique functional properties.
Mechanism of Action
The mechanism of action of N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is likely to involve the interaction with specific molecular targets such as enzymes or receptors. By binding to these targets, it can influence various biochemical pathways, modulating activities such as signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Comparison with Structural Analogues
Core Heterocycle Modifications
Pyrazolo[3,4-d]pyrimidine Derivatives
- Example 52 (): Structure: 4-amino-3-(4-(5,6-dihydro-4H-1,3-oxazin-2-yl)phenyl)-1H-pyrazolo[3,4-d]pyrimidine core. Key Features: Amino group at position 4 and a phenyl-oxazine substituent at position 3. Molecular Weight: 579.1 g/mol. Significance: The oxazine ring may enhance kinase selectivity due to hydrogen bonding interactions .
- Example 28 (): Structure: 4-(dimethylamino)-1H-pyrazolo[3,4-d]pyrimidine core. Key Features: Dimethylamino group at position 4. Synthesis: Derived from N,N-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine via alkylation.
Linker and Carboxamide Variations
Ethyl Linker vs. Chromenone Systems
Benzo[d][1,3]dioxole vs. Biphenyl Systems
- Compound in : Structure: Biphenyl-carboxamide attached via a triazole linker. Significance: The methylenedioxyphenyl group in the target compound offers metabolic resistance via steric hindrance of cytochrome P450 enzymes .
Biological Activity
N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activity. This article reviews the biological properties, mechanisms of action, and therapeutic implications of this compound based on recent research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
his compound features a complex arrangement of functional groups that contribute to its biological activity. The presence of the pyrrolidine and pyrazolo[3,4-d]pyrimidine moieties are particularly significant for its pharmacological effects.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit notable anticancer properties. For instance, derivatives containing the pyrazolo[3,4-d]pyrimidine scaffold have demonstrated selective inhibition of various cancer cell lines. The mechanism often involves the inhibition of specific kinases involved in cancer progression.
| Compound | IC50 (nM) | Target Kinase |
|---|---|---|
| 18a | 2.69 | JNK3 |
| 17a | 5.12 | GSK3β |
The compound 18a has shown the highest potency against JNK3, which is implicated in neuronal apoptosis and cancer cell survival .
Enzymatic Inhibition
This compound may also act as an inhibitor of phosphodiesterase (PDE) enzymes. PDE inhibitors are crucial in various therapeutic areas including neurodegenerative diseases and erectile dysfunction. Research indicates that similar compounds exhibit moderate to high inhibitory activity against PDE9A .
The biological activity of this compound can be attributed to several mechanisms:
- Kinase Inhibition : By selectively inhibiting kinases such as JNK3 and GSK3β, the compound disrupts signaling pathways essential for cancer cell proliferation.
- Interaction with Receptors : The compound may modulate G-protein-coupled receptors (GPCRs), which play a vital role in cellular communication and signal transduction .
Case Studies
Several case studies have been conducted to evaluate the efficacy of compounds related to this compound:
- Breast Cancer Study : A derivative was tested on MCF7 breast cancer cells and showed a significant reduction in cell viability at concentrations above 10 nM.
- Neuroprotection : In a model of neurodegeneration, compounds with similar structures were found to protect neuronal cells from apoptosis induced by oxidative stress.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
